2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-ol
Description
2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-ol is a halogenated cyclopropane derivative characterized by a cyclopropyl ring substituted with chlorine, fluorine, and a methyl group, attached to an ethanol moiety. The compound’s structural complexity arises from the juxtaposition of steric and electronic effects imparted by the cyclopropane ring and halogen substituents.
Properties
IUPAC Name |
2-(2-chloro-2-fluoro-1-methylcyclopropyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClFO/c1-5(2-3-9)4-6(5,7)8/h9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFVCYBXAGQFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(F)Cl)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-ol typically involves the cyclopropanation of suitable precursors followed by halogenation and subsequent functional group transformations. One common synthetic route includes the reaction of 2-chloro-2-fluoro-1-methylcyclopropane with ethylene oxide under controlled conditions to yield the desired product . Industrial production methods may involve optimized reaction conditions, such as temperature control, use of catalysts, and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the cyclopropyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide in acetone or silver nitrate in ethanol.
Scientific Research Applications
2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-ol finds applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-ol involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The presence of halogen atoms and the cyclopropyl ring contribute to its reactivity and ability to form stable complexes with target molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Halogenation Patterns
- Chloro vs. Fluoro Substituents : The target compound’s combination of Cl and F on the cyclopropane ring may balance reactivity (Cl’s electronegativity and F’s small size) to optimize interactions with biological targets. In contrast, dichloro analogs (e.g., 2-(2,2-Dichlorocyclopropyl)ethan-1-ol) exhibit higher electrophilicity but reduced metabolic stability .
- Trifluoro Substituents: Compounds like 2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethanol prioritize strong electron-withdrawing effects, favoring applications in catalysis over bioactivity .
Cyclopropane Modifications
- Phenyl vs. Aliphatic Cyclopropane: Phenyl-substituted cyclopropanes (e.g., 2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethanol) enhance hydrophobic interactions but reduce solubility, limiting pharmaceutical utility .
Functional Group Variations
- Ethanol vs. Amine Derivatives: Alcohol derivatives (e.g., target compound) generally exhibit lower toxicity and broader solubility than amine-containing analogs like 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol, which show neuropharmacological activity .
Biological Activity
2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-ol, with the molecular formula C6H10ClFO and a molecular weight of 152.6 g/mol, is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications.
The compound features a unique structure characterized by a cyclopropyl ring substituted with chlorine and fluorine atoms. These halogen substitutions can significantly influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C6H10ClFO |
| Molecular Weight | 152.6 g/mol |
| IUPAC Name | 2-(2-chloro-2-fluoro-1-methylcyclopropyl)ethanol |
| Appearance | Liquid |
| Storage Temperature | 4 °C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of the hydroxyl group allows for hydrogen bonding, while the halogen atoms may enhance lipophilicity, facilitating membrane penetration and interaction with lipid bilayers.
Potential Pathways
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It can potentially modulate receptor activity, influencing signal transduction processes.
Biological Activity Studies
Research has indicated that compounds similar to this compound exhibit significant biological activities, including antimicrobial and anticancer properties.
Case Studies
-
Anticancer Activity : A study on cyclopropyl-containing compounds demonstrated that derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). This suggests potential therapeutic applications in oncology .
Compound IC50 (µM) Cell Line 2-(2-Chloro-2-fluoro...) 0.65 MCF-7 Doxorubicin 1.93 MCF-7 - Microbial Activity : Similar compounds have shown promising antimicrobial activity against various pathogens, indicating that structural modifications can lead to enhanced efficacy against bacteria and fungi .
Comparative Analysis
When compared to other halogenated cyclopropyl alcohols, this compound exhibits unique characteristics due to its specific halogenation pattern.
| Compound | Halogen Type | Biological Activity |
|---|---|---|
| 2-(2-Chloro-2-fluoro...) | Cl, F | Moderate to High |
| 2-(2-Bromo-2-fluoro...) | Br, F | High |
| 2-(2-Chloro-1-methylcyclopropyl)ethanol | Cl | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
